Cas no 180208-53-1 (5,8-Quinolinedione, 7-bromo-2-methyl-)
5,8-Quinolinedione, 7-bromo-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 5,8-Quinolinedione, 7-bromo-2-methyl-
- 7-Bromo-2-methyl-quinoline-5,8-dione
- SB69760
- 180208-53-1
- 7-bromo-2-methylquinoline-5,8-dione
-
- Inchi: 1S/C10H6BrNO2/c1-5-2-3-6-8(13)4-7(11)10(14)9(6)12-5/h2-4H,1H3
- InChI Key: HZWDPAOBGLCOQW-UHFFFAOYSA-N
- SMILES: N1C2=C(C(=O)C=C(Br)C2=O)C=CC=1C
Computed Properties
- Exact Mass: 250.95819Da
- Monoisotopic Mass: 250.95819Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 47Ų
5,8-Quinolinedione, 7-bromo-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM511692-1g |
7-Bromo-2-methylquinoline-5,8-dione |
180208-53-1 | 97% | 1g |
$554 | 2023-02-23 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD623990-1g |
7-Bromo-2-methylquinoline-5,8-dione |
180208-53-1 | 97% | 1g |
¥3878.0 | 2023-02-23 | |
| Ambeed | A187553-1g |
7-Bromo-2-methylquinoline-5,8-dione |
180208-53-1 | 97% | 1g |
$565.0 | 2024-07-28 |
5,8-Quinolinedione, 7-bromo-2-methyl- Suppliers
5,8-Quinolinedione, 7-bromo-2-methyl- Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 5,8-Quinolinedione, 7-bromo-2-methyl-
Recent Advances in the Study of 5,8-Quinolinedione, 7-bromo-2-methyl- (CAS: 180208-53-1)
The compound 5,8-Quinolinedione, 7-bromo-2-methyl- (CAS: 180208-53-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic quinone derivative exhibits a unique structural framework that makes it a promising candidate for drug development, particularly in the areas of anticancer and antimicrobial therapies. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its biological activity in various preclinical models.
One of the key findings in recent research is the compound's ability to induce oxidative stress in cancer cells, leading to apoptosis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5,8-Quinolinedione, 7-bromo-2-methyl- selectively targets mitochondrial electron transport chain complexes, resulting in the generation of reactive oxygen species (ROS) and subsequent cell death. This mechanism was particularly effective against drug-resistant cancer cell lines, suggesting its potential as a second-line therapy for refractory cancers.
In addition to its anticancer properties, recent investigations have explored the antimicrobial potential of this compound. A study in Bioorganic & Medicinal Chemistry Letters reported that 5,8-Quinolinedione, 7-bromo-2-methyl- exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymes makes it a promising lead for the development of novel antibiotics.
From a synthetic chemistry perspective, researchers have made significant progress in optimizing the production of 5,8-Quinolinedione, 7-bromo-2-methyl-. A 2022 publication in Organic Process Research & Development described a scalable, high-yield synthesis route that employs green chemistry principles, reducing the environmental impact of production while maintaining high purity standards. This advancement is crucial for facilitating future preclinical and clinical studies.
Despite these promising developments, challenges remain in the clinical translation of 5,8-Quinolinedione, 7-bromo-2-methyl-. Current research is addressing issues related to its pharmacokinetic properties, particularly its solubility and metabolic stability. Several research groups are working on structural modifications and formulation strategies to improve these characteristics while preserving the compound's biological activity.
The future research directions for this compound appear promising. Ongoing studies are exploring its potential in combination therapies, its application in other disease areas such as neurodegenerative disorders, and the development of targeted delivery systems to enhance its therapeutic index. As these investigations progress, 5,8-Quinolinedione, 7-bromo-2-methyl- may emerge as an important pharmacophore in the development of next-generation therapeutic agents.
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